[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone
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Overview
Description
[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone: is a complex organic compound that features a unique combination of furazan, triazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone typically involves multiple steps, starting from readily available precursors. The furazan ring can be synthesized through the reaction of appropriate nitro compounds under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone: can undergo various chemical reactions, including:
Oxidation: The furazan ring can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group on the furazan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furazan ring can yield nitrofurazan derivatives, while reduction of the triazole ring can produce amine derivatives .
Scientific Research Applications
[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis by activating certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone: can be compared with other similar compounds, such as:
[3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds also contain furazan and triazole rings and have similar energetic properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan: This compound has similar structural features and is used in the development of energetic materials.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N5O3 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
[1-(4-methoxy-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C13H11N5O3/c1-8-10(11(19)9-6-4-3-5-7-9)14-17-18(8)12-13(20-2)16-21-15-12/h3-7H,1-2H3 |
InChI Key |
IFENCHXRZBGICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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